

Application Note: Analytical Characterization of 1-[1-(4-Fluorophenyl)propyl]piperazine

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Compound of Interest

Compound Name: 1-[1-(4-Fluorophenyl)propyl]piperazine

CAS No.: 516447-25-9

Cat. No.: B2941247

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Introduction & Chemical Context

1-[1-(4-Fluorophenyl)propyl]piperazine is a structural analog of the psychoactive piperazine pFPP (1-(4-fluorophenyl)piperazine). Unlike pFPP, where the piperazine is directly bound to the aromatic ring, this molecule features a chiral propyl linker at the benzylic position. This structural modification introduces a stereocenter and alters the metabolic stability and receptor binding profile compared to its parent class.

This guide addresses the three critical analytical challenges posed by this molecule:

- **Differentiation:** Distinguishing the N-alkylated isomer from the ring-substituted isomers.
- **Stereochemistry:** The benzylic carbon (C1 of the propyl chain) is chiral; the compound exists as an enantiomeric pair ().
- **Fluorine Quantification:** Leveraging the

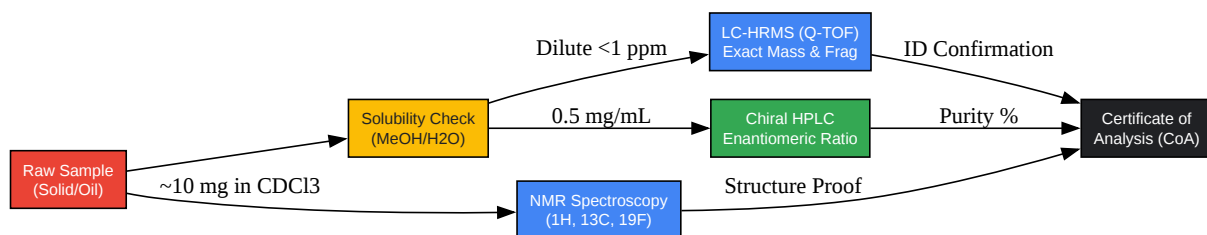
F nucleus for high-specificity quantitation.

Physicochemical Profile

| Property | Value | Notes |
|------------------|----------------------|----------------------------------------------|
| Formula | | |
| Molecular Weight | 222.30 g/mol | Monoisotopic Mass: 222.1532 |
| CAS Number | 516447-25-9 | |
| pKa (Calc) | ~9.1 (N4), ~4.5 (N1) | Secondary amine is highly basic. |
| LogP (Calc) | 2.4 - 2.8 | Moderately lipophilic; suitable for RP-HPLC. |

Analytical Strategy

To ensure unambiguous identification, a multi-modal approach is required. The following workflow integrates Mass Spectrometry for molecular formula, NMR for connectivity, and Chiral HPLC for enantiomeric purity.



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Figure 1: Integrated analytical workflow for full characterization.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and elucidate structure via fragmentation patterns.

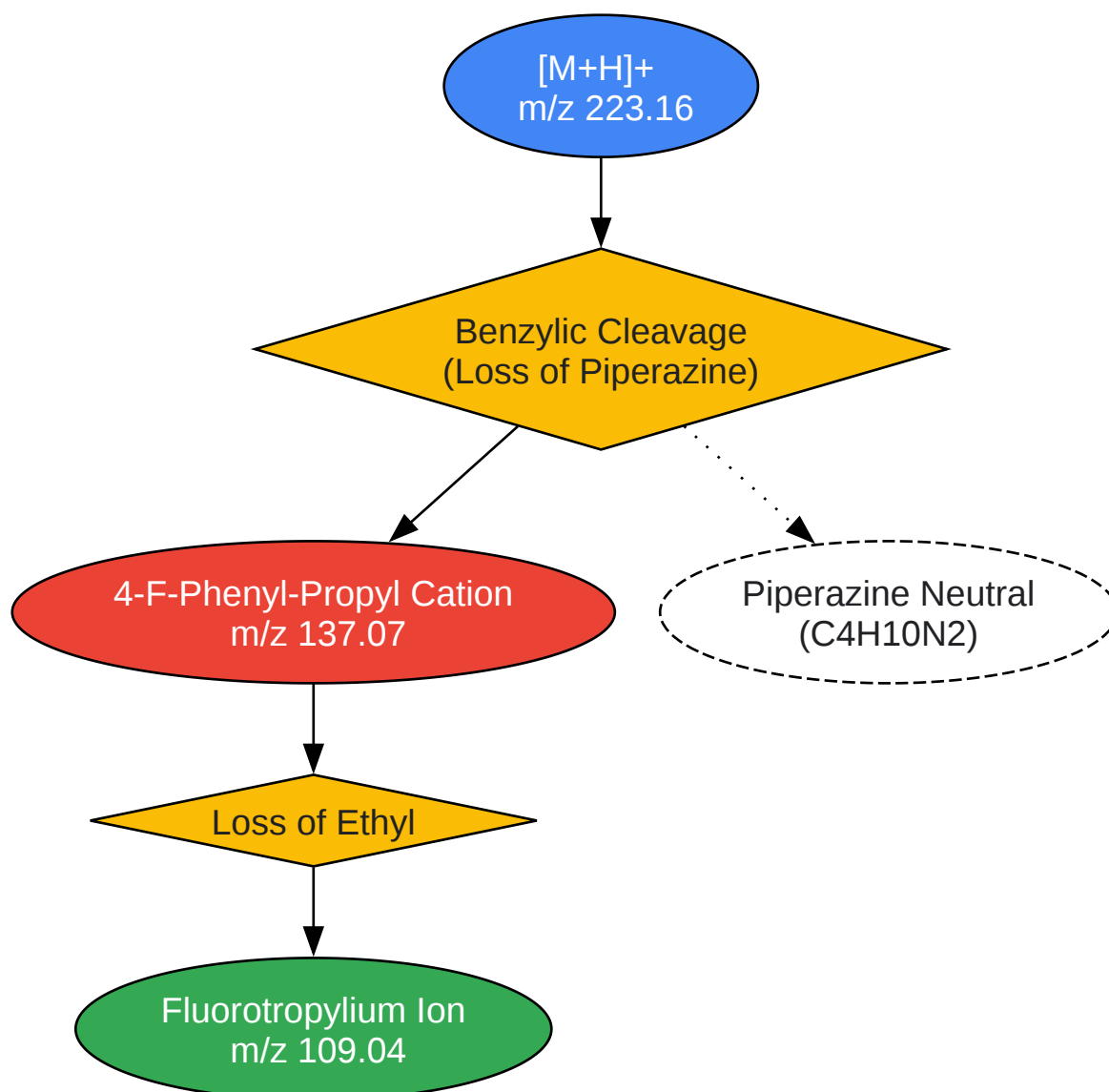
Method Parameters

- Instrument: Q-TOF or Orbitrap MS coupled with UPLC.
- Ionization: Electrospray Ionization (ESI), Positive Mode (+).
- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 5 minutes.

Fragmentation Logic (MS/MS)

The fragmentation is dominated by benzylic cleavage. The bond between the benzylic carbon and the piperazine nitrogen is the weakest link under Collision Induced Dissociation (CID).

- Precursor:
- Primary Fragment (Base Peak): Cleavage of the piperazine ring yields the 4-fluorophenyl-propyl carbocation.
 - m/z ~137.07 ($C_9H_{10}F^+$)
- Secondary Fragment: Loss of the propyl chain from the carbocation or internal piperazine fragmentation.
 - m/z ~109.04 (Fluorotropylium ion, $C_7H_6F^+$)
 - m/z ~85.08 (Piperazine ring fragment, $C_4H_9N_2^+$)



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Figure 2: Proposed MS/MS fragmentation pathway.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof.

F NMR is critical for purity assessment as it eliminates interference from non-fluorinated impurities.

Sample Preparation

- Solvent:

(Chloroform-d) is preferred for resolution.

is an alternative if the salt form (dihydrochloride) is used.

- Concentration: 10-15 mg in 600 μ L solvent.

Spectral Assignments ()

| Nucleus | Shift (ppm) | Multiplicity | Integral | Assignment |
|---------|-------------|--------------|----------|-----------------------------|
| F | -115.5 | Multiplet | 1F | Ar-F (Diagnostic) |
| H | 6.95 - 7.05 | Multiplet | 2H | Ar-H (Ortho to F) |
| H | 7.20 - 7.30 | Multiplet | 2H | Ar-H (Meta to F) |
| H | 3.25 | dd / triplet | 1H | Benzylic CH (Chiral Center) |
| H | 2.30 - 2.90 | Broad m | 8H | Piperazine Ring (x 4) |
| H | 1.60 - 1.80 | Multiplet | 2H | Propyl |
| H | 0.85 | Triplet | 3H | Propyl |

Critical Note: The benzylic proton signal (

3.25) confirms the N-alkylation. If the piperazine were attached directly to the ring (as in pFPP), this signal would be absent, and the propyl group would appear as a separate alkyl chain on the ring or nitrogen.

Protocol 3: Chiral HPLC Separation

Objective: Since the molecule has a chiral center at the benzylic position, "purity" must include enantiomeric excess (ee). Standard C18 columns cannot separate these enantiomers.

Methodology

- Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
- Dimensions: 250 mm x 4.6 mm, 5 μ m.
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
 - Note: Diethylamine (DEA) is mandatory to suppress the ionization of the basic piperazine nitrogens and prevent peak tailing.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 265 nm (absorption max of fluorobenzene moiety).
- Expected Result: Baseline separation of enantiomers (and).

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